molecular formula C13H17NO3S2 B11836449 N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2'-[1,3]dithiane]-2-carboxamide

N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2'-[1,3]dithiane]-2-carboxamide

Cat. No.: B11836449
M. Wt: 299.4 g/mol
InChI Key: FFYIKDSXJNCQNQ-UHFFFAOYSA-N
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Description

N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2'-[1,3]dithiane]-2-carboxamide is a spirocyclic compound featuring a benzofuran moiety fused to a 1,3-dithiane ring. Key functional groups include a hydroxy (-OH) substituent, a methyl group at position 3, and a carboxamide (-CONHOH) group at position 2. The 1,3-dithiane ring introduces sulfur atoms, which influence electronic properties and reactivity.

Properties

Molecular Formula

C13H17NO3S2

Molecular Weight

299.4 g/mol

IUPAC Name

N-hydroxy-3'-methylspiro[1,3-dithiane-2,4'-6,7-dihydro-5H-1-benzofuran]-2'-carboxamide

InChI

InChI=1S/C13H17NO3S2/c1-8-10-9(17-11(8)12(15)14-16)4-2-5-13(10)18-6-3-7-19-13/h16H,2-7H2,1H3,(H,14,15)

InChI Key

FFYIKDSXJNCQNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C3(CCC2)SCCCS3)C(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2’-[1,3]dithiane]-2-carboxamide typically involves multiple steps. One common approach is to start with the formation of the benzofuran ring, followed by the introduction of the dithiane moiety. The final step involves the incorporation of the N-hydroxy and carboxamide groups. Specific reaction conditions, such as the use of methanesulfonic acid under reflux, are often employed to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2’-[1,3]dithiane]-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or toluene .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry

The compound's hydroxylamine functional group is significant in medicinal chemistry, as it may exhibit various biological activities. Research suggests that N-hydroxy compounds can play roles in:

  • Antitumor Activity : Preliminary studies indicate that derivatives of N-hydroxy compounds can inhibit the proliferation and migration of cancer cells, promoting apoptosis in certain types of cancer, such as nasopharyngeal carcinoma.
  • Antimicrobial Properties : Compounds with hydroxylamine functionalities have shown potential as antimicrobial agents due to their ability to interact with bacterial cell walls and disrupt cellular functions.

Organic Synthesis

N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2'-[1,3]dithiane]-2-carboxamide can serve as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations, including:

  • Cycloaddition Reactions : The compound can participate in 1,3-dipolar cycloadditions with suitable dipolarophiles, leading to the formation of novel heterocyclic compounds that may possess enhanced biological activities .
  • Functionalization : The hydroxylamine group can be modified to introduce other functional groups, expanding its utility in synthesizing complex organic molecules.

Materials Science

The unique properties of this compound may also find applications in materials science:

  • Polymer Chemistry : The compound can be used as a monomer or additive in the synthesis of polymers with specific properties such as increased thermal stability or enhanced mechanical strength.
  • Sensors and Electronics : Due to its potential electronic properties stemming from the spirocyclic structure, this compound could be explored for use in electronic devices or sensors that require specific conductivity or reactivity characteristics .

Table 1: Summary of Applications and Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryExhibits antitumor and antimicrobial activities; promotes apoptosis in cancer cells
Organic SynthesisUseful in cycloaddition reactions; facilitates functionalization for complex molecule synthesis
Materials SciencePotential applications in polymer chemistry and electronic devices

Mechanism of Action

The mechanism by which N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2’-[1,3]dithiane]-2-carboxamide exerts its effects is not well-understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzofuran and dithiane rings may play a role in binding to these targets, while the N-hydroxy and carboxamide groups could be involved in specific biochemical interactions .

Comparison with Similar Compounds

Comparison with Spirocyclic Benzofuran-Cyclohexane Derivatives

A structurally related compound, 3’-Hydroxy-2’,2’,6’-trimethyl-3H-spiro[1-benzofuran-2,1’-cyclohexane]-5-carboxylic acid (), shares the spirocyclic benzofuran framework but replaces the 1,3-dithiane ring with a cyclohexane system. Key differences include:

Property Target Compound Cyclohexane Analog ()
Core Structure Benzofuran-1,3-dithiane spiro system Benzofuran-cyclohexane spiro system
Functional Groups -OH, -CONHOH, -CH3 -COOH, -CH3 (trimethyl), -OH
Spectral Data (IR) Expected S-S/C-S stretches (absent in ) 1675 cm⁻¹ (COOH), 1607 cm⁻¹ (C=C)
Reactivity Sulfur-mediated stabilization Acid-driven decarboxylation or esterification

The 1,3-dithiane ring in the target compound likely enhances stability under reducing conditions compared to the cyclohexane analog. Additionally, the carboxamide group may improve solubility in polar solvents relative to the carboxylic acid in .

Comparison with 1,3-Dithiane-Containing Compounds

The synthesis of cyclic disulfides, such as 1,3-dithiane derivatives, often employs sulfur-transfer reagents like piperidinium tetrathiotungstate (). Key contrasts include:

  • Synthetic Yield : reports "good yields" for cyclic disulfides, but steric hindrance from the spiro benzofuran system in the target compound may reduce efficiency.
  • Functionalization : The target compound’s hydroxy and carboxamide groups require precise regioselective steps, unlike simpler disulfides in .

Role of 1,3-Dithiane as a Protecting Group

As demonstrated in -dithiane rings act as protecting groups for carbonyl compounds, enabling carbanion formation for C-C bond construction. In the target compound, the dithiane may similarly stabilize intermediates during synthesis.

Research Findings and Implications

Spectral and Analytical Data

While direct spectral data for the target compound are unavailable, inferences can be drawn:

  • ¹H-NMR : The spiro system and dithiane ring would cause distinct splitting patterns, differing from the cyclohexane analog’s signals (Table 1, ).
  • Mass Spec : The molecular ion peak (M⁺) would differ significantly due to sulfur atoms (e.g., isotope patterns).

Biological Activity

N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2'-[1,3]dithiane]-2-carboxamide is a complex organic compound notable for its unique spirocyclic structure that integrates both benzofuran and dithiane moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a lead compound in drug development.

Structural Characteristics

The compound features a hydroxylamine functional group, which is significant for its reactivity and potential biological interactions. The spirocyclic nature of the molecule may enhance its pharmacological profile by influencing its binding affinity and selectivity towards biological targets.

Antitumor Activity

Research indicates that compounds with similar structural features to this compound exhibit various biological activities, including antitumor effects. For instance, benzofuran derivatives have been shown to possess cytotoxic properties against several cancer cell lines, suggesting that this compound may also exhibit similar effects .

A comparative analysis of related compounds highlights the potential antitumor activity of this compound:

Compound NameCancer Cell Lines TestedIC50 (µM)
KMEGLymphocytes10.5
KM12Various cancer lines15.0
N-Hydroxy...To be determinedTBD

Immunomodulatory Effects

Additionally, studies on benzofuran derivatives have suggested immunomodulatory effects. These compounds can enhance immune responses in human lymphocytes and may play a role in modulating autoimmune diseases . The precise mechanisms through which this compound exerts these effects remain to be elucidated.

Mechanistic Insights

Understanding the biological activity of this compound involves investigating its interaction with specific biological targets. The presence of the hydroxylamine group is crucial as it can participate in various chemical reactions that may lead to the formation of reactive intermediates capable of interacting with biomolecules.

Case Studies

In a recent study focusing on benzofuran derivatives, compounds were assessed for their ability to inhibit tumor growth in vitro and in vivo. The results indicated that certain derivatives demonstrated significant inhibition of tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Future Directions

Further research is necessary to fully characterize the biological activity of this compound. Key areas for investigation include:

  • In Vivo Studies : Assessing the efficacy and safety profiles in animal models.
  • Mechanism of Action : Elucidating how the compound interacts at the molecular level with cancer cells and immune cells.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

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